molecular formula C14H23ClN2 B065656 2-Chloro-5-decylpyrimidine CAS No. 170434-06-7

2-Chloro-5-decylpyrimidine

Cat. No.: B065656
CAS No.: 170434-06-7
M. Wt: 254.8 g/mol
InChI Key: LJRSECCCAXFYFU-UHFFFAOYSA-N
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Description

2-Chloro-5-decylpyrimidine is an organic compound with the molecular formula C14H23ClN2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-decylpyrimidine typically involves the chlorination of 5-decylpyrimidine. One common method includes the reaction of 5-decylpyrimidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-decylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-decylpyrimidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-5-decylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nonylpyrimidine
  • 2-Chloro-5-octylpyrimidine
  • 2-Chloro-5-heptylpyrimidine

Uniqueness

2-Chloro-5-decylpyrimidine is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This makes it particularly useful in applications where longer hydrophobic chains are advantageous .

Properties

IUPAC Name

2-chloro-5-decylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2/c1-2-3-4-5-6-7-8-9-10-13-11-16-14(15)17-12-13/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRSECCCAXFYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622412
Record name 2-Chloro-5-decylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170434-06-7
Record name 2-Chloro-5-decylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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